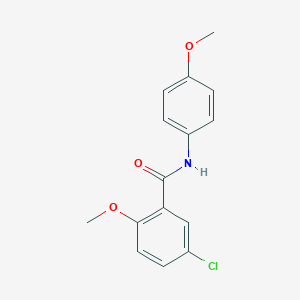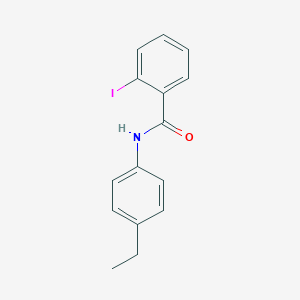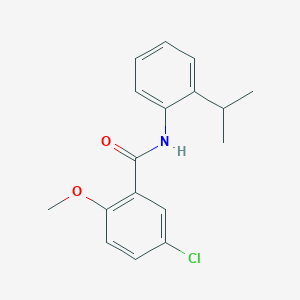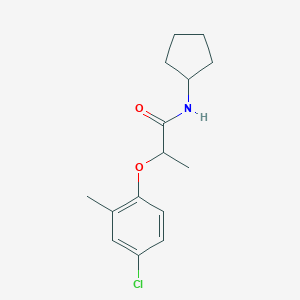
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of N-aryl-2-arylacetamides and has been found to exhibit analgesic and anti-inflammatory properties.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit neuroprotective effects in animal models of these diseases.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that are involved in pain and inflammation. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has also been found to modulate the activity of several neurotransmitter systems in the brain, including the opioid and glutamate systems.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has been found to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to modulate the activity of several neurotransmitter systems in the brain, including the opioid and glutamate systems. It has also been found to exhibit antioxidant and anti-apoptotic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide is a potent and selective inhibitor of COX-2 enzyme, which makes it a valuable tool for studying the role of COX-2 in pain and inflammation. However, N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has limited solubility in water, which can make it difficult to use in certain experimental settings. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide also has a relatively short half-life, which can limit its duration of action in vivo.
Orientations Futures
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has shown great potential for the treatment of pain, inflammation, and neurodegenerative diseases. Future research should focus on further elucidating the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide and identifying its molecular targets. Additionally, efforts should be made to improve the solubility and duration of action of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide to make it a more effective therapeutic agent. Finally, clinical trials should be conducted to evaluate the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide in humans.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization to obtain N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide in high purity.
Propriétés
Formule moléculaire |
C15H13ClFNO2 |
|---|---|
Poids moléculaire |
293.72 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-11-4-7-14(17)13(16)9-11/h2-7,9H,8H2,1H3,(H,18,19) |
Clé InChI |
KEVFRICPKSWIBS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



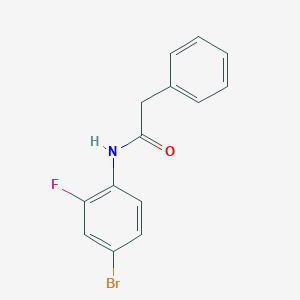
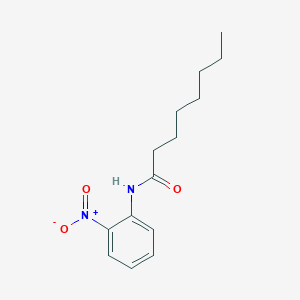
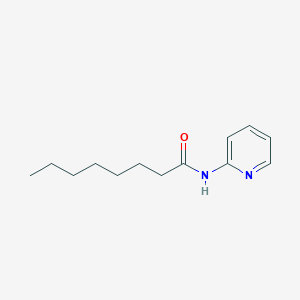
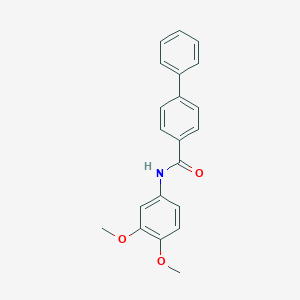


![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)


